

A Senior Application Scientist's Guide to a Critical Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-iodobenzoic acid

Cat. No.: B1603881

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Welcome to a detailed exploration of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key building block in modern medicinal chemistry. This guide moves beyond simple data sheets to provide a practical, in-the-field perspective on the comprehensive characterization of this vital intermediate. As researchers and drug development professionals, we understand that the purity, structure, and stability of our starting materials are paramount to the success of a synthetic campaign and the safety of the final active pharmaceutical ingredient (API).

This document provides a self-validating framework for the analysis of 2-chloro-4-fluoro-5-nitrobenzoic acid, grounded in established analytical techniques. We will delve into the causality behind experimental choices and present comparative data to provide context and highlight the unique properties of this molecule.

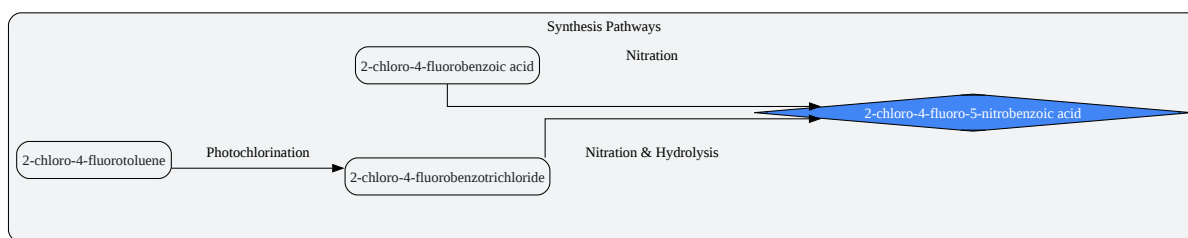
Core Properties and Synthetic Context

2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 114776-15-7) is a white to light yellow crystalline powder with the molecular formula $C_7H_3ClFNO_4$ and a molecular weight of approximately 219.55 g/mol. [1][2] Its significance lies in its role as a versatile intermediate, particularly in the synthesis of antifungal agents and other advanced therapeutic compounds. [1] The strategic placement of chloro, fluoro, and nitro groups on the benzoic acid core imparts a unique reactivity profile, making it an ideal precursor for complex molecular architectures. [1]

Table 1: Physicochemical Properties of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid

Property	Value	Source
CAS Number	114776-15-7	[1][2]
Molecular Formula	C ₇ H ₃ ClFNO ₄	[1][2]
Molecular Weight	219.55 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	146-153 °C	[1][3]
Boiling Point	364.2 °C	[1]
Purity (Typical)	≥97-99%	[1]

The synthesis of this intermediate commonly involves the nitration of 2-chloro-4-fluorobenzoic acid or the nitration and subsequent hydrolysis of 2-chloro-4-fluorobenzotrichloride.[3][4][5] These processes can introduce isomeric impurities and other side products, such as 2-chloro-4-fluoro-3-nitrobenzoic acid.[3] Therefore, rigorous analytical characterization is not merely a quality control step but a critical component of ensuring reaction specificity and final product purity. Purification is typically achieved through recrystallization from appropriate solvents like ethanol/water or ethyl acetate/heptane mixtures.[4][6]

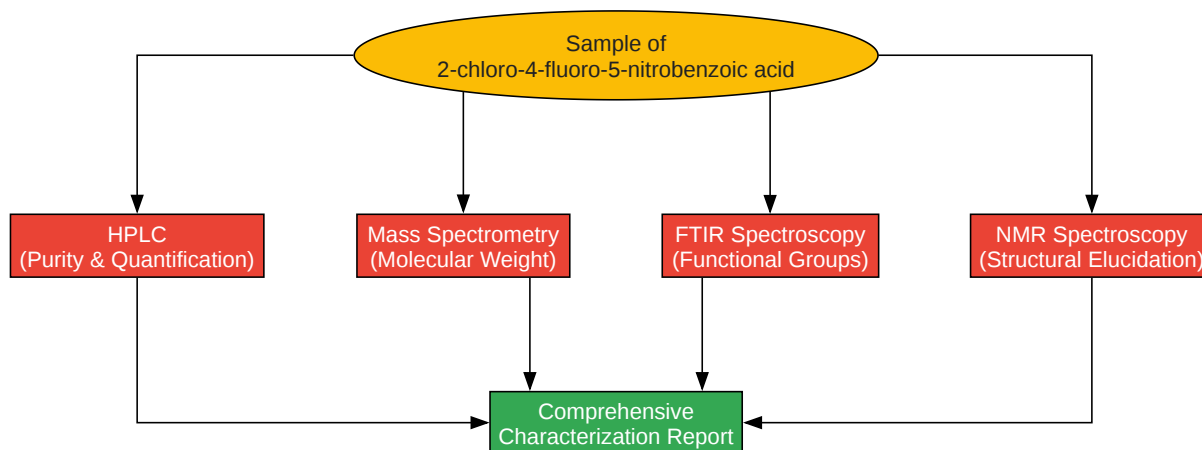


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Caption: Common synthetic routes to the target intermediate.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 2-chloro-4-fluoro-5-nitrobenzoic acid. The following workflow ensures confirmation of identity, purity, and structural integrity.



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Caption: A logical workflow for comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of chemical intermediates. For a moderately polar molecule like 2-chloro-4-fluoro-5-nitrobenzoic acid, a reversed-phase (RP) method using a C18 column provides excellent separation from both

more polar and less polar impurities.^[7] The choice of an acidic modifier in the mobile phase is critical to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

Experimental Protocol:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.^[7]
 - Initial Conditions: 30% ACN / 70% Water.
 - Gradient: Linearly increase to 90% ACN over 15 minutes.
 - Hold: Hold at 90% ACN for 5 minutes.
 - Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.

Trustworthiness: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. A high-purity sample should exhibit a purity level of ≥99.0%.^[1]

Table 2: Expected HPLC Data

Parameter	Expected Value
Retention Time	Dependent on specific column and conditions
Purity (Area %)	≥99.0%
Peak Shape	Symmetrical, Tailing Factor < 1.5

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry provides an exact measurement of the molecular weight, offering definitive confirmation of the compound's identity. Electrospray ionization (ESI) in negative mode is ideal for this acidic compound, as it readily deprotonates to form the $[M-H]^-$ ion.

Experimental Protocol:

- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
- Sample Infusion: Introduce the sample (dissolved in methanol or acetonitrile) via direct infusion or through an LC-MS system.
- Data Acquisition: Scan over a mass range of m/z 50-500.

Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by matching the exact mass to the calculated theoretical mass.

Table 3: Expected Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z (Expected)
$[M-H]^-$	217.9656	217.965 ± 0.005

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Experience: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is characteristic of the compound's structure.

Experimental Protocol:

- **Technique:** Attenuated Total Reflectance (ATR) or KBr pellet.
- **Data Acquisition:** Scan from 4000 cm^{-1} to 400 cm^{-1} .
- **Sample Preparation:** For ATR, place a small amount of the solid powder directly on the crystal. For KBr, grind a small amount of sample with dry KBr and press into a pellet.

Trustworthiness: The presence of characteristic peaks for the carboxylic acid, nitro group, and aromatic C-H and C-C bonds validates the functional group composition of the molecule.

Table 4: Key FTIR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Description
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)	Hydrogen-bonded hydroxyl group
C=O Stretch (Carboxylic Acid)	1680-1720	Carbonyl stretch
N-O Stretch (Nitro Group)	1500-1560 & 1345-1385	Asymmetric and symmetric stretching
C=C Stretch (Aromatic)	1450-1600	Aromatic ring vibrations
C-Cl Stretch	700-850	Carbon-chlorine bond
C-F Stretch	1000-1350	Carbon-fluorine bond

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: NMR is the most powerful technique for unambiguous structural determination. ^1H , ^{13}C , and ^{19}F NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3). DMSO-d_6 is often preferred due to its ability to dissolve the acidic proton.
- **Instrument:** 400 MHz or higher field strength NMR spectrometer.
- **Experiments:**
 - ^1H NMR: Provides information on the aromatic protons.
 - ^{13}C NMR: Shows the chemical shifts for all carbon atoms.
 - ^{19}F NMR: Confirms the presence and environment of the fluorine atom.

Trustworthiness: The combination of chemical shifts, coupling constants, and integration values in the ^1H NMR spectrum, along with the distinct signals in the ^{13}C and ^{19}F spectra, provides a complete and self-validating picture of the molecular structure.

Table 5: Expected NMR Data (in DMSO-d_6)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~13.5 (very broad)	s	-COOH
~8.3	d	Aromatic H	
~7.9	d	Aromatic H	
^{13}C	~165	s	-COOH
~155 (d)	s	C-F	
~145	s	C-NO ₂	
~130-140	m	Other aromatic carbons	
^{19}F	Varies	s	Ar-F

(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument.)

Comparison with Alternative Intermediates

While 2-chloro-4-fluoro-5-nitrobenzoic acid is highly effective, other substituted nitrobenzoic acids are also used in heterocyclic synthesis. Understanding their relative merits is crucial for process optimization and new route development.

Table 6: Comparison of Key Synthetic Intermediates

Intermediate	Structure	Key Features & Applications
2-Chloro-4-fluoro-5-nitrobenzoic acid	$C_7H_3ClFNO_4$	Features: Highly activated for nucleophilic aromatic substitution (SNAr) at the chloro and fluoro positions. The nitro group is a strong electron-withdrawing group. Applications: Synthesis of antifungals and complex heterocycles. [1]
4-Chloro-2-fluoro-5-nitrobenzoic acid	$C_7H_3ClFNO_4$	Features: Isomer of the primary topic. The positions of the halogens are swapped, altering the regioselectivity of substitution reactions. Applications: Used as a multireactive building block for various heterocyclic scaffolds like benzimidazoles and quinoxalinones. [8]
2-Chloro-5-nitrobenzoic acid	$C_7H_4ClNO_4$	Features: Lacks the fluorine atom, making it less activated towards SNAr compared to its fluorinated counterpart. Applications: Synthesis of antibacterial agents and other bioactive molecules. [6] [9]
2-Fluoro-5-nitrobenzoic acid	$C_7H_4FNO_4$	Features: The fluorine atom is a good leaving group for SNAr. Lacks the chloro substituent. Applications: Used in the synthesis of fluorescent probes for bioimaging. [10] [11]

Conclusion

The comprehensive characterization of 2-chloro-4-fluoro-5-nitrobenzoic acid is a non-negotiable aspect of its use in research and development. By employing a logical workflow of orthogonal analytical techniques—HPLC for purity, MS for molecular weight, FTIR for functional groups, and NMR for definitive structure—scientists can ensure the quality and integrity of this critical intermediate. This guide provides the experimental framework and comparative context necessary to empower researchers to proceed with confidence in their synthetic endeavors.

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